Lipophilicity Differentiation: Calculated LogP Comparison vs. Unsubstituted and N-Methyl Analogs
The target compound displays a computed ACD/LogP of 2.07, which is 0.67 log units higher than the unsubstituted thiophene analog (LogP 1.4) and 0.47 log units higher than the N‑methyl analog (XLogP3 1.6) . This difference corresponds to a roughly 4.7‑fold increase in octanol‑water partition coefficient relative to the unsubstituted comparator, indicating significantly higher membrane permeability potential when the 5‑methyl substituent is present .
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 2.07 |
| Comparator Or Baseline | Unsubstituted analog (CAS 475997‑77‑4): XLogP3 = 1.4; N‑methyl analog (CAS 837376‑49‑5): XLogP3 = 1.6 |
| Quantified Difference | ΔLogP = +0.67 vs. unsubstituted; +0.47 vs. N‑methyl analog |
| Conditions | Computed values from ACD/Labs Percepta (target) and PubChem XLogP3 (comparators); note different algorithms but consistent ranking |
Why This Matters
Higher LogP translates to improved passive membrane permeability for the final derived molecules, a critical parameter in CNS drug discovery where the 5‑methylthiophene building block may be preferred over the unsubstituted or N‑methyl variants.
